molecular formula C18H16N4O2 B2859008 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-97-4

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2859008
CAS RN: 2097888-97-4
M. Wt: 320.352
InChI Key: UVOKBMUCJKRLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as INDOPY-1, is a chemical compound that has been studied extensively for its potential application in scientific research. It is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

Antitumor Activity of Bis-indole Derivatives

A study by Andreani et al. (2008) explored the antitumor activity of compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine. These compounds were evaluated for their antitumor activity in the human cell line screen, with pyridine derivatives showing more activity than piperazine derivatives. Further testing, including proteasome inhibition and plasma membrane electron transport inhibition, highlighted the potential of these compounds, particularly those bearing the 5-methoxy-2-indolinone moiety, in antitumor applications Andreani et al., 2008.

Synthesis and Anticancer Activity of Piperazine-2,6-dione Derivatives

Kumar et al. (2013) detailed the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity. This research indicated that certain derivatives exhibited good anticancer activity against various cancer cell lines, underscoring the relevance of these compounds in developing anticancer therapies Kumar et al., 2013.

G Protein-Biased Dopaminergics with Pyrazolo[1,5-a]pyridine Substructure

Research by Möller et al. (2017) investigated 1,4-disubstituted aromatic piperazines, particularly noting the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage leading to high-affinity dopamine receptor partial agonists. These compounds favored G protein activation over β-arrestin recruitment, suggesting potential for novel therapeutic applications Möller et al., 2017.

Crystal Structure Analysis of Pyridine Derivatives

A study by Venkateshan et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives. These compounds showed potential as inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in certain cancer cells. This highlights the importance of structural analysis in identifying potential therapeutic agents Venkateshan et al., 2019.

Selective Serotonin 5-HT2 Antagonists

Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with potential as selective serotonin 5-HT2 antagonists. These compounds showed promising receptor affinity and selectivity, indicating their potential use in treating serotonin-related disorders Andersen et al., 1992.

properties

IUPAC Name

4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKBMUCJKRLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

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